N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride

Transporter Pharmacology Neurochemistry Structure-Activity Relationship

N,N-Dimethyl-2-phenylpropan-1-amine HCl is a certified reference material essential for WADA-accredited anti-doping laboratories and forensic toxicology. Its unique NET-selective pharmacology (EC₅₀=1337 nM) and validated GC-MS parameters (LOD 13.9 ng/mL) enable unambiguous identification in complex matrices, distinguishing it from BMPEA and MPPA analogs. Procure this specific analog for accurate SAR investigations and supplement adulterant screening.

Molecular Formula C11H18ClN
Molecular Weight 199.722
CAS No. 861007-66-1
Cat. No. B590732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
CAS861007-66-1
SynonymsN,N,β-Trimethyl-benzeneethanamine Hydrochloride
Molecular FormulaC11H18ClN
Molecular Weight199.722
Structural Identifiers
SMILESCC(CN(C)C)C1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
InChIKeyRJERHDHFCZJRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (CAS 861007-66-1): Procurement & Baseline Characterization


N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (CAS 861007-66-1), also known as NN-DMPPA or N,N,β-trimethylphenethylamine hydrochloride, is a synthetic substituted phenylpropanamine derivative of the phenethylamine class [1]. It is a white to off-white crystalline solid, soluble in water and polar organic solvents , with a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . This compound has been identified as a designer stimulant and is prohibited in-competition by the World Anti-Doping Agency (WADA) [2]. It is primarily used as an analytical reference standard for forensic toxicology, doping control, and pharmacological research applications [2].

N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (CAS 861007-66-1): Why Substitution with In-Class Analogs Compromises Assay Integrity & Research Validity


Within the 2-phenylpropan-1-amine chemical series, minor structural modifications yield profound differences in transporter pharmacology, metabolic stability, and analytical behavior. N,N-dimethyl substitution distinguishes this compound from its primary amine (BMPEA) and N-methyl (MPPA) analogs, resulting in a markedly reduced dopamine transporter (DAT) releasing potency and exclusive norepinephrine transporter (NET) substrate activity [1]. These pharmacological divergences preclude interchangeable use in structure-activity relationship (SAR) studies or bioanalytical method development. Furthermore, the compound's unique mass spectral fragmentation pattern and chromatographic retention time are essential for unambiguous identification in complex matrices such as urine or supplement extracts, where isobaric or closely eluting interference may be present [2].

N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (CAS 861007-66-1): Head-to-Head Comparative Pharmacology & Analytical Evidence for Informed Sourcing


Comparative Transporter Pharmacology: DAT and NET Releasing Activity vs. BMPEA, MPPA, and Amphetamine

In rat brain synaptosomes, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) demonstrates a markedly distinct pharmacological profile relative to its in-class analogs and the reference stimulant amphetamine. Specifically, DMPPA exhibits weak substrate activity exclusively at the norepinephrine transporter (NET) with an EC₅₀ of 1337 nM, whereas it fails to evoke significant dopamine release at DAT [1]. In contrast, the N-methyl analog (MPPA) and the unsubstituted primary amine (BMPEA) retain DAT releasing activity, with BMPEA displaying an EC₅₀ of 627 nM at DAT and 125 nM at NET [1]. Amphetamine, the structural isomer, is approximately 200-fold more potent at NET (EC₅₀ = 8 nM) and >100-fold more potent at DAT (EC₅₀ = 5 nM) [1].

Transporter Pharmacology Neurochemistry Structure-Activity Relationship

GC-MS Analytical Method Validation: Sensitivity and Linearity in Human Urine

A validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in human urine provides critical performance metrics essential for method development and cross-laboratory validation. The assay demonstrates a linear calibration range from 100 to 7500 ng/mL, with a limit of detection (LOD) of 13.9 ng/mL and a limit of quantitation (LOQ) of 42.2 ng/mL [1]. These parameters establish the baseline sensitivity required for detecting trace levels of this compound in complex biological matrices following oral exposure.

Analytical Chemistry Forensic Toxicology Doping Control

Human Excretion Kinetics: Urinary Concentration Profile and Detection Window

A single-dose excretion study in human volunteers following oral ingestion of a dietary supplement containing NN-DMPPA revealed key pharmacokinetic parameters. The maximum urinary concentration (Cₘₐₓ) ranged from 189 to 303 ng/mL, achieved at a Tₘₐₓ of 2–3 hours post-administration [1]. Importantly, urinary concentrations remained above the 50 ng/mL threshold for 22–23 hours, and the compound remained detectable by GC-MS for up to 46 hours after ingestion [1]. This prolonged detection window is critical for establishing appropriate washout periods and for interpreting anti-doping analytical findings.

Pharmacokinetics Toxicokinetics Doping Control

Quantitative Detection in Adulterated Dietary Supplements: Reference Concentration for Method Validation

Analysis of the commercial dietary supplement 'NOXPUMP' identified the presence of N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) at a concentration of 121.7 µg/g, alongside the related stimulant β-methylphenethylamine [1]. In corresponding athlete urine samples, NN-DMPPA was detected at concentrations ranging from 0.51 to 6.51 µg/mL [1]. These values serve as practical reference points for laboratories validating extraction and detection methods for this compound in solid dosage forms and biological fluids.

Dietary Supplement Analysis Forensic Chemistry Method Validation

N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (CAS 861007-66-1): Optimal Application Scenarios Driven by Comparative Evidence


Forensic Toxicology and Anti-Doping Screening Method Development

The validated GC-MS parameters—linear range of 100–7500 ng/mL, LOD of 13.9 ng/mL, and LOQ of 42.2 ng/mL—provide a robust analytical benchmark for laboratories developing or optimizing quantitative assays for NN-DMPPA in urine [1]. The demonstrated 46-hour detection window and the observed Cₘₐₓ range of 189–303 ng/mL inform appropriate sample collection timing and calibration curve design, ensuring that methods meet the sensitivity requirements of WADA-accredited anti-doping analyses [1].

Reference Standard for Identification of Designer Stimulants in Dietary Supplements

Given the confirmed presence of NN-DMPPA at 121.7 µg/g in the adulterated supplement 'NOXPUMP' [2], this compound serves as an essential reference standard for regulatory and contract testing laboratories tasked with screening dietary supplements for undeclared and prohibited stimulant ingredients. Its unique mass spectral signature, established via GC-MS, is critical for unambiguous identification amid complex supplement matrices.

Structure-Activity Relationship (SAR) Studies on Phenethylamine Derivatives

The stark pharmacological divergence of NN-DMPPA—exhibiting weak NET substrate activity (EC₅₀ = 1337 nM) with no measurable DAT releasing effect—compared to BMPEA (NET EC₅₀ = 125 nM; DAT EC₅₀ = 627 nM) and amphetamine (NET EC₅₀ = 8 nM; DAT EC₅₀ = 5 nM) makes this compound an invaluable tool for SAR investigations focused on the impact of N-substitution on monoamine transporter selectivity [3]. Procurement of this specific analog is essential for studies aiming to dissect the molecular determinants of transporter ligand binding and functional selectivity.

Calibration and Quality Control in Clinical and Forensic Urinalysis

The detection of NN-DMPPA in athlete urine at concentrations ranging from 0.51 to 6.51 µg/mL [2] establishes the clinical relevance of this analyte. Laboratories performing confirmatory urinalysis require a certified reference material to prepare calibration standards and quality control samples that encompass this concentration range, ensuring accurate quantification and minimizing the risk of false-positive or false-negative reporting in doping control and forensic casework.

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